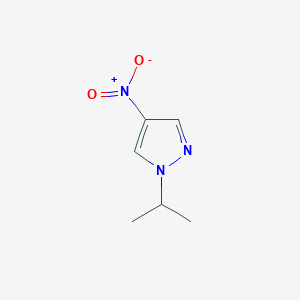

1-Isopropyl-4-nitro-1H-pyrazole

説明

1-Isopropyl-4-nitro-1H-pyrazole, identified by its CAS Number 97421-21-1, is a distinct member of the pyrazole (B372694) family. bldpharm.comenovationchem.com Its structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, with an isopropyl group attached to one nitrogen (N1 position) and a nitro group at carbon 4 (C4 position). While extensive, specific research on this particular molecule is not widely published, its structural components suggest significant potential in various chemical research domains. The isopropyl group, a bulky and lipophilic substituent, can influence the molecule's solubility and its interactions with biological targets. mdpi.comresearchgate.net Concurrently, the nitro group is a powerful electron-withdrawing group that deactivates the pyrazole ring, influencing its reactivity, and serves as a crucial synthetic handle for further chemical modifications, such as reduction to an amino group. nih.govglobalresearchonline.net The combination of these features makes this compound a compound of interest for synthetic, medicinal, and materials chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 97421-21-1 | C6H9N3O2 | 155.15 |

| 4-Nitropyrazole | 2075-46-9 | C3H3N3O2 | 113.07 |

| 1-Isopropyl-1H-pyrazole-4-carboxylic acid | 436096-96-7 | C7H10N2O2 | 154.17 |

| 4-amino-1-isopropyl-1H-pyrazole | 97421-16-4 | C6H11N3 | 125.17 |

This table is generated based on data from various chemical suppliers and databases for comparative purposes. bldpharm.comsigmaaldrich.comscbt.comguidechem.com

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. nih.govresearchgate.net First synthesized in the 19th century, the pyrazole ring is an aromatic system whose derivatives have become indispensable in numerous scientific fields. researchgate.net Their importance stems from their diverse chemical reactivity and, most notably, their wide spectrum of biological activities. globalresearchonline.netnih.gov

In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" because it is a key component in many pharmacologically active compounds. researchgate.net Pyrazole derivatives exhibit a vast range of therapeutic properties, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antidepressant activities. globalresearchonline.nettsijournals.com This biological versatility has led to the development of numerous successful drugs containing a pyrazole core.

Beyond pharmaceuticals, pyrazole derivatives are crucial in agrochemicals, where they are utilized as herbicides and pesticides. globalresearchonline.net They also find applications in materials science as dyes, fluorescent agents, and components of conducting polymers. globalresearchonline.net The chemical versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's physical, chemical, and biological properties for specific applications. nih.gov This adaptability ensures that pyrazoles remain a central focus of research in the ongoing quest for new and improved chemical entities.

Table 2: Examples of Bioactive Pyrazole Derivatives

| Drug Name | Pyrazole Core | Primary Therapeutic Use |

|---|---|---|

| Celecoxib (B62257) | Substituted Pyrazole | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Substituted Pyrazole | Anti-obesity (Cannabinoid receptor antagonist) |

| Sildenafil (B151) | Fused Pyrazole | Erectile dysfunction (PDE5 inhibitor) |

| Pirtobrutinib | Aminopyrazole | Anticancer (Kinase inhibitor) |

This table highlights prominent examples of drugs built upon the pyrazole scaffold, demonstrating its significance in pharmaceutical development. nih.govtsijournals.comguidechem.com

The introduction of a nitro group (—NO₂) onto the pyrazole ring creates a class of compounds known as nitropyrazoles, which possess unique and highly significant properties. The nitro group is strongly electron-withdrawing, which profoundly influences the chemical reactivity of the pyrazole ring system. globalresearchonline.net This electronic effect makes the ring more susceptible to nucleophilic attack and can direct the position of further substitution reactions. researchgate.net

One of the most prominent areas of application for nitropyrazoles is in the field of energetic materials. nih.govrsc.org The presence of multiple nitrogen-nitrogen and carbon-nitrogen bonds, combined with the oxygen-rich nitro groups, results in compounds with high energy, high density, and often, good thermal stability. nih.govrsc.org For instance, 4-nitropyrazole serves as a key intermediate in the synthesis of more complex and powerful energetic compounds like 3,4,5-trinitropyrazole. rsc.org

In synthetic organic chemistry, the nitro group is an exceptionally valuable functional group because it can be transformed into a variety of other functionalities. researchgate.net Most importantly, it can be readily reduced to an amino group (—NH₂). This conversion is fundamental, as it opens up a vast array of subsequent chemical reactions, allowing the amino-pyrazole to be used as a building block for more complex molecules, including pharmaceuticals and other advanced materials. researchgate.net Therefore, nitro-substituted pyrazoles like this compound are not just compounds of interest in their own right but are also critical precursors for a wide range of other substituted pyrazoles.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSSFOTWGVIHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541639 | |

| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-21-1 | |

| Record name | 1-(1-Methylethyl)-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Isopropyl 4 Nitro 1h Pyrazole and Its Derivatives

Direct and Indirect Nitration Approaches for Pyrazole (B372694) Scaffolds

The introduction of a nitro group onto a pyrazole ring can be achieved through several methods, with the regioselectivity of the reaction being a critical factor. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but the position of nitration is heavily influenced by the substituents already present on the ring and the reaction conditions.

Regioselective Nitration at Position C-4

Direct nitration of pyrazole itself typically leads to the formation of 4-nitropyrazole. guidechem.com This is because the C-4 position is the most electron-rich and sterically accessible position on the unsubstituted pyrazole ring. Common nitrating agents for this transformation include a mixture of concentrated nitric acid and sulfuric acid. guidechem.comsemanticscholar.org One-pot, two-step methods have been developed to improve efficiency, where pyrazole is first converted to pyrazole sulfate (B86663) and then nitrated with a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%. guidechem.com

For N-substituted pyrazoles, such as 1-isopropylpyrazole (B96740), direct nitration also predominantly yields the 4-nitro derivative. The N-1 substituent directs the incoming electrophile to the C-4 position. The reaction of 1-isopropylpyrazole with nitrating agents like nitric acid in trifluoroacetic anhydride (B1165640) can be employed for this purpose. semanticscholar.org It is important to note that while C-4 nitration is generally favored, the presence of other substituents on the pyrazole ring can influence the regioselectivity, and mixtures of isomers may be obtained. researchgate.net

| Nitration Method | Starting Material | Reagents | Product | Yield | Reference |

| Direct Nitration | Pyrazole | HNO₃/H₂SO₄ | 4-Nitropyrazole | 56% | guidechem.com |

| One-pot, Two-step | Pyrazole | Fuming HNO₃/Fuming H₂SO₄ | 4-Nitropyrazole | 85% | guidechem.com |

| Direct Nitration | 1-Methylpyrazole | HNO₃/Trifluoroacetic Anhydride | 1-Methyl-3-nitropyrazole | 65% | semanticscholar.org |

Thermal Rearrangement of N-Nitropyrazoles to C-Nitropyrazoles

An alternative, indirect route to C-nitropyrazoles involves the thermal rearrangement of N-nitropyrazoles. This method first involves the N-nitration of a pyrazole, typically using a mixture of nitric acid and acetic anhydride, to form an N-nitropyrazole intermediate. researchgate.net This intermediate can then be heated in an organic solvent, causing the nitro group to migrate from the nitrogen atom to a carbon atom on the pyrazole ring. nih.gov

The position to which the nitro group migrates (C-3 or C-5) is dependent on the substituents present on the pyrazole ring. For unsubstituted N-nitropyrazole, thermal rearrangement typically yields 3(5)-nitropyrazole. nih.govacs.orgacs.org The mechanism of this rearrangement is believed to be a researchgate.netresearchgate.net sigmatropic migration of the nitro group. acs.org This method provides a valuable alternative for synthesizing specific C-nitropyrazole isomers that may be difficult to obtain through direct nitration.

Synthesis of the 1-Isopropylpyrazole Nucleus

The formation of the 1-isopropylpyrazole core is a crucial step in the synthesis of the target compound. This can be achieved through various methods, with cyclocondensation reactions being a common approach.

Cyclocondensation Reactions with Isopropylhydrazine Derivatives

The most direct method for synthesizing 1-substituted pyrazoles is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net To obtain 1-isopropylpyrazole, isopropylhydrazine is reacted with a suitable 1,3-dielectrophile. The classic Knorr pyrazole synthesis and its variations are widely used for this purpose. nih.gov

The choice of the 1,3-dicarbonyl compound determines the substituents at the C-3, C-4, and C-5 positions of the resulting pyrazole. For the synthesis of the unsubstituted 1-isopropylpyrazole nucleus, a simple 1,3-dicarbonyl compound like malondialdehyde or its acetal (B89532) equivalent would be used. The reaction proceeds through the initial formation of a hydrazone, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Isopropylhydrazine | 1,3-Dicarbonyl Compound | 1-Isopropylpyrazole | Cyclocondensation | nih.gov |

| Arylboronic Acid / Boc-protected diimide | 1,3-Dicarbonyl Compound | N-Arylpyrazole | One-pot Cyclocondensation | nih.govbeilstein-journals.org |

Challenges and Strategies for N-Alkylation with the Isopropyl Group

While cyclocondensation with isopropylhydrazine is a direct route, an alternative strategy is the N-alkylation of a pre-formed pyrazole ring with an isopropyl electrophile. However, the introduction of an isopropyl group onto a pyrazole nitrogen atom can be challenging due to steric hindrance. acs.orglibretexts.orgyoutube.com The bulky nature of the isopropyl group can hinder its approach to the nitrogen atom, leading to lower reaction yields or requiring more forcing conditions compared to less hindered alkyl groups like methyl or ethyl. acs.orgmdpi.com

Several strategies have been developed to overcome these challenges. The use of strong bases and suitable solvents can facilitate the reaction. researchgate.net Microwave-assisted, solvent-free conditions have also been shown to be effective for N-alkylating pyrazoles with secondary halides, providing good yields. researchgate.net More recently, enzymatic methods using engineered enzymes have demonstrated highly regioselective N-alkylation of pyrazoles, including propylation, offering a green and efficient alternative. nih.govnih.govthieme-connect.com Another approach involves the use of trichloroacetimidates as alkylating agents under acidic conditions, which has been shown to be effective for a range of pyrazole substrates, though yields can be lower for more sterically hindered pyrazoles. mdpi.com

Functionalization Strategies for 1-Isopropyl-4-nitro-1H-pyrazole

Once this compound is synthesized, it can be further modified to introduce other functional groups. The nitro group itself is a versatile functional handle that can be transformed into other groups, and the pyrazole ring can undergo various coupling reactions.

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reducing agents like iron in acetic acid or tin(II) chloride. researchgate.net The resulting 4-amino-1-isopropyl-1H-pyrazole is a valuable intermediate for the synthesis of a wide range of derivatives, including those with potential applications in materials science and medicinal chemistry.

Furthermore, the C-H bonds of the pyrazole ring or a halogenated derivative can be functionalized through cross-coupling reactions. wikipedia.org For instance, Suzuki-Miyaura coupling can be used to form carbon-carbon bonds by reacting a bromo- or iodo-substituted this compound with a boronic acid in the presence of a palladium catalyst. researchgate.netnih.govacs.org Similarly, other cross-coupling reactions like Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds. nih.govacs.org These reactions provide a powerful toolkit for the late-stage functionalization of the this compound scaffold, allowing for the synthesis of a diverse library of compounds.

| Reaction Type | Substrate | Reagents | Product | Reference |

| Reduction | This compound | H₂, Pd/C | 4-Amino-1-isopropyl-1H-pyrazole | researchgate.net |

| Suzuki Cross-Coupling | 4-Bromo-1-isopropyl-4-nitro-1H-pyrazole | Arylboronic acid, Pd catalyst | 4-Aryl-1-isopropyl-4-nitro-1H-pyrazole | researchgate.net |

Synthesis of Carboxylic Acid Derivatives (e.g., this compound-5-carboxylic acid)

The synthesis of pyrazole carboxylic acids is a crucial step for creating derivatives with broad applications. researchgate.netdergipark.org.tr The introduction of a carboxyl group at the C5-position of the 1-isopropyl-4-nitropyrazole scaffold is typically achieved through the nitration of a pre-existing pyrazole-5-carboxylic acid. This electrophilic aromatic substitution is a standard method for installing nitro groups onto (hetero)aromatic rings. researchgate.net

A well-documented industrial synthesis, such as that for a sildenafil (B151) intermediate (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid), illustrates this principle effectively. researchgate.netbldpharm.com The process involves treating the corresponding pyrazole-5-carboxylic acid with a potent nitrating agent, commonly a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and potential decarboxylation at elevated temperatures. researchgate.net

For the target compound, This compound-5-carboxylic acid , the synthesis would follow a similar pathway, starting from 1-isopropyl-1H-pyrazole-5-carboxylic acid.

Table 1: Synthesis of this compound-5-carboxylic acid

| Starting Material | Reagents | Key Transformation | Product |

|---|

Detailed research findings indicate that the nitration of the pyrazole ring is regioselective, with the C4-position being the typical site for electrophilic attack, especially when the N1 and C5 positions are substituted. researchgate.net

Preparation of Aminopyrazole Derivatives via Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that unlocks a vast area of pyrazole chemistry, as the resulting aminopyrazoles are key building blocks for more complex heterocyclic systems. researchgate.netmdpi.comarkat-usa.org A practical and efficient two-step synthesis has been developed for 1-alkyl-4-aminopyrazoles, including the isopropyl derivative. researchgate.net

The synthesis commences with commercially available 4-nitropyrazole. The first step involves the N-alkylation of the pyrazole ring. A Mitsunobu reaction, utilizing an alcohol (such as isopropanol), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), provides a reliable method for this alkylation, yielding This compound . researchgate.netbldpharm.comenovationchem.com

In the second step, the nitro group of the intermediate is reduced to the primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile. The reduction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol. This process selectively reduces the nitro group without affecting the pyrazole ring, affording 1-Isopropyl-4-amino-1H-pyrazole in good yield. researchgate.netscbt.comchemicalbook.com

Table 2: Two-Step Synthesis of 1-Isopropyl-4-amino-1H-pyrazole

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Alkylation | 4-Nitropyrazole, Isopropanol | PPh₃, DEAD or DIAD | This compound researchgate.net |

This synthetic route is advantageous as it avoids the use of potentially explosive precursors sometimes associated with pyrazole synthesis. google.com

Halogenation and Other Substitutions (e.g., 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole)

Halogenation of the pyrazole ring is another important functionalization reaction. nih.gov The electronic properties of the 1-isopropyl-4-nitropyrazole system dictate that further electrophilic substitution will occur at the remaining unsubstituted carbon atom, C5. The N1-isopropyl group is a weak activator, while the N2-nitrogen and the C4-nitro group are strong deactivators, making the C5 position the most nucleophilic site for electrophilic attack.

The synthesis of 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole can be envisioned through the direct iodination of 1-isopropyl-4-nitropyrazole. This type of reaction is typically accomplished using an iodinating agent in the presence of an oxidizing agent. For instance, the iodination of other 1-alkylpyrazoles has been successfully achieved using molecular iodine (I₂) in combination with an oxidant like hydrogen peroxide or nitric acid. google.com The oxidant converts iodide (I⁻) formed during the reaction back into the electrophilic iodine species, driving the reaction to completion.

Table 3: Proposed Synthesis of 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole

| Starting Material | Reagents & Conditions | Key Transformation | Proposed Product |

|---|

This methodology allows for the introduction of a halogen atom, which can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further diversifying the range of accessible derivatives.

Multi-component Reactions for Diversified Structures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants, which is highly efficient and atom-economical. erciyes.edu.tr The aminopyrazole derivative, 1-Isopropyl-4-amino-1H-pyrazole , prepared via the reduction of the corresponding nitro compound, is an excellent substrate for MCRs to generate structurally diverse and complex heterocyclic systems. nih.gov

A prominent example is the synthesis of pyrazolo[3,4-b]quinoline derivatives. In a typical three-component reaction, an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group are condensed together. For instance, 1-Isopropyl-4-amino-1H-pyrazole can react with an aromatic aldehyde and a C-H acid like 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst, such as L-proline, to form a substituted 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline. nih.gov The reaction proceeds through a cascade of imine formation, Michael addition, and subsequent intramolecular cyclization and dehydration.

The resulting dihydropyrazoloquinoline can often be oxidized to the fully aromatic 1H-pyrazolo[3,4-b]quinoline system using an oxidant like manganese dioxide (MnO₂) or DDQ. nih.gov

Table 4: Multi-component Reaction for Pyrazolo[3,4-b]quinoline Synthesis

| Pyrazole Substrate | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Class |

|---|

These MCR strategies provide a rapid and versatile entry into complex, fused heterocyclic scaffolds that are of significant interest in various fields of chemical research.

Chemical Reactivity and Transformation Mechanisms of 1 Isopropyl 4 Nitro 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses unique electronic properties. One nitrogen atom is of the "pyrrole-type" (N1), which donates its lone pair of electrons to the aromatic system, making the ring π-excessive or electron-rich. The other is a "pyridine-type" nitrogen (N2), which is electron-withdrawing. researchgate.net This duality means that while the pyrazole ring is generally considered electron-rich and reactive towards electrophiles, the pyridine-type nitrogen deactivates the ring to some extent compared to pyrrole. researchgate.net

Electrophilic substitution on an unsubstituted pyrazole typically occurs preferentially at the C4 position due to its higher electron density and less steric hindrance. researchgate.net However, in 1-isopropyl-4-nitro-1H-pyrazole, this position is already occupied.

The substituents on the pyrazole ring drastically alter its inherent reactivity. The nitro group (NO₂) at the C4 position is a powerful electron-withdrawing group through both resonance and inductive effects. researchgate.net This has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The nitro group strongly deactivates the pyrazole ring, making further electrophilic substitution (e.g., nitration, halogenation) significantly more difficult. Any such reaction would require harsh conditions and would likely be directed to the C3 or C5 positions.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group makes the pyrazole ring electron-deficient and thus susceptible to attack by nucleophiles. In many nitrated pyrazoles, the nitro group itself can act as a leaving group in SNAr reactions when attacked by strong nucleophiles. researchgate.netresearchgate.net

The isopropyl group at the N1 position primarily exerts a steric and a moderate electronic effect.

Steric Hindrance: It can sterically hinder the approach of reactants to the adjacent C5 position.

Electronic Effect: As an alkyl group, it is weakly electron-donating. However, studies on N-substituted azoles have shown that increasing the electron-withdrawing properties of the N-substituent tends to decrease the aromaticity of the pyrazole ring. researchgate.net

The combination of these substituents makes the pyrazole ring in this compound generally resistant to electrophilic attack while being primed for potential nucleophilic substitution reactions, likely at the C4 position.

Table 1: Influence of Substituents on Pyrazole Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Isopropyl | N1 | Weakly electron-donating, Steric bulk | Influences regioselectivity and can hinder attack at the C5 position. |

| Nitro (NO₂) | C4 | Strongly electron-withdrawing | Deactivates the ring for electrophilic substitution; Activates the ring for nucleophilic substitution. |

Reactions of the Nitro Group

The nitro group is a versatile functional group known for its participation in a wide range of organic transformations. sci-hub.se Its reactivity is central to the chemical profile of this compound.

Reduction: A primary reaction of aromatic nitro compounds is their reduction to the corresponding amino group (-NH₂). This transformation is fundamental in synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 1-isopropyl-1H-pyrazol-4-amine would be a valuable synthetic intermediate.

Nucleophilic Aromatic Substitution: As mentioned, the nitro group can be displaced by potent nucleophiles. Studies on N-substituted 3,4-dinitropyrazoles show that nucleophilic substitution occurs regioselectively. researchgate.net In the case of this compound, a strong nucleophile could potentially replace the nitro group.

Photochemical Reactions: Nitroarenes possess distinct photochemical properties. Under UV or visible light irradiation, they can undergo various transformations, including reduction to amines or participation in coupling reactions. rsc.org

Reactions of the Isopropyl Substituent

The isopropyl group is a saturated alkyl substituent and is generally less reactive than the other components of the molecule. However, under specific conditions, it can undergo reactions.

Nitrodesisopropylation: In electrophilic aromatic substitution, ipso-attack (attack at a position already bearing a substituent) can occur. The nitration of some isopropyl-substituted aromatic compounds under strong acidic conditions can lead to the displacement of the isopropyl group, a reaction known as nitrodeisopropylation. rsc.org It is conceivable that attempting further nitration on this compound under harsh conditions could potentially lead to the loss of the isopropyl group.

Oxidation: Strong oxidizing agents could potentially oxidize the isopropyl group, although this would likely require conditions that might also affect the pyrazole ring.

Thermal Stability and Decomposition Pathways

Pyrazole-based compounds, particularly those with nitro groups, have garnered attention for their high heat of formation and good thermal stability. researchgate.net Research on various nitropyrazole derivatives shows they can have high decomposition onset temperatures, in some cases exceeding 200°C. researchgate.net

The initial step in the thermal decomposition of many nitroaromatic compounds involves the cleavage of the C-NO₂ bond.

The N-N bond within the pyrazole ring is also a known point of relative weakness compared to C-C or C-N bonds and could be involved in thermal decomposition pathways. researchgate.net

Table 2: Summary of Potential Reactions

| Molecular Part | Reaction Type | Reagents/Conditions | Potential Product |

| Pyrazole Ring | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, RS⁻) | 1-Isopropyl-4-substituted-1H-pyrazole |

| Nitro Group | Reduction | H₂/Pd-C, Fe/HCl | 1-Isopropyl-1H-pyrazol-4-amine |

| Isopropyl Group | Nitrodeisopropylation | Strong nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-1H-pyrazole |

Computational and Theoretical Investigations of 1 Isopropyl 4 Nitro 1h Pyrazole

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Isopropyl-4-nitro-1H-pyrazole. These methods, rooted in the principles of quantum mechanics, allow for the calculation of various molecular properties, including orbital energies, electron distribution, and molecular geometries. By analyzing the electronic wavefunction, researchers can gain a deeper understanding of the molecule's behavior in chemical reactions.

For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice. The energy and shape of these orbitals are crucial in predicting the molecule's reactivity, as they indicate the most likely sites for electrophilic and nucleophilic attack. Multifunctional wavefunction analyzers are often employed to calculate and visualize these properties, providing a detailed picture of the molecule's electronic landscape. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the properties of pyrazole (B372694) derivatives. This method is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex molecules.

Analysis of Molecular Geometry and Conformations of the Isopropyl Group

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.35 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.42 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.36 | - |

| N1-N2-C3 | - | 112.0 |

| N2-C3-C4 | - | 105.0 |

| C3-C4-C5 | - | 107.0 |

| C4-C5-N1 | - | 108.0 |

| C5-N1-N2 | - | 108.0 |

Note: This table is illustrative and based on typical values for pyrazole rings. Actual values for this compound would require specific DFT calculations.

Tautomerism Studies in Substituted Pyrazoles

Tautomerism is a significant phenomenon in pyrazole chemistry, and DFT calculations are crucial for studying the relative stabilities of different tautomeric forms. nih.govbldpharm.com For 4-nitro-1H-pyrazole derivatives, the position of the proton on the pyrazole ring can vary, leading to different isomers with distinct properties. Theoretical analyses, often employing methods like M06-2X with a 6-311++G(d,p) basis set, can determine the energetic favorability of each tautomer in different environments, such as in the gas phase or in various solvents. nih.gov These studies have shown that factors like internal hydrogen bonds, the influence of the solvent, and the electronic nature of the substituents play a considerable role in which tautomer is predominant. nih.gov

Energetic Properties and Stability Predictions

DFT calculations are also employed to predict the energetic properties and stability of this compound. The heat of formation, a key parameter for energetic materials, can be calculated to assess the energy content of the molecule. rsc.org Studies on highly nitrated pyrazole isomers have demonstrated that even small changes in the molecular structure can lead to significant differences in stability, density, and energetic performance. nih.gov For example, the introduction of nitro groups can drastically alter the thermal stability and sensitivity of the compound. researchgate.netnih.gov These computational predictions are vital for the design and development of new energetic materials with desired properties. rsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization. DFT calculations can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. bldpharm.com While experimental spectra for this compound are available from some suppliers, theoretical predictions can aid in the assignment of spectral bands and provide a deeper understanding of the molecule's vibrational modes and electronic environment. bldpharm.com For instance, calculated 13C NMR chemical shifts can help in distinguishing between different isomers of nitropyrazoles. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for a Nitro-Substituted Pyrazole Derivative

| Spectroscopy | Predicted Peak/Shift | Assignment |

| IR (cm⁻¹) | ~1550 | Asymmetric NO₂ stretch |

| IR (cm⁻¹) | ~1350 | Symmetric NO₂ stretch |

| ¹H NMR (ppm) | ~8.0-8.5 | Pyrazole ring protons |

| ¹³C NMR (ppm) | ~140-150 | C-NO₂ |

Note: This table is for illustrative purposes. The actual spectral data for this compound may vary.

Docking Studies in Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its target protein at the molecular level. For this compound, docking studies have been instrumental in identifying and characterizing its potential as a modulator of specific biological targets.

Research Findings:

In a notable study aimed at the discovery of novel potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound was synthesized and subjected to molecular docking analysis. scielibrary.com VEGFR-2 is a key signaling protein involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. scielibrary.com The inhibition of VEGFR-2 is, therefore, a validated strategy in cancer therapy.

The molecular docking of this compound was performed using the Glide module of the Schrödinger suite, a widely accepted and validated tool for predicting ligand-protein binding. scielibrary.com The X-ray crystal structure of human VEGFR-2, with the PDB code 3EWH, was utilized as the receptor model for these computational experiments. scielibrary.com The study's objective was to predict the binding mode and affinity of a series of compounds, including this compound, within the ATP-binding site of the VEGFR-2 kinase domain. While the detailed binding interactions and energy scores for this specific compound were part of a larger dataset in the study, the inclusion of this compound in this targeted in silico screening highlights its potential as a scaffold for the design of VEGFR-2 inhibitors.

The following table summarizes the parameters used in the docking study of this compound against VEGFR-2:

| Parameter | Description |

| Compound | This compound |

| Biological Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| PDB Code of Target | 3EWH |

| Docking Software | Glide (Schrödinger Suite) |

| Docking Mode | Extra Precision (XP) |

| Purpose | To predict the binding mode and affinity within the ATP-binding site |

It is important to note that while these docking studies provide a valuable theoretical framework for the interaction of this compound with VEGFR-2, further experimental validation through in vitro and in vivo assays is necessary to confirm its biological activity.

Advanced Research on Biological Activities and Structure Activity Relationships of 1 Isopropyl 4 Nitro 1h Pyrazole Derivatives

Medicinal Chemistry Relevance of the Pyrazole (B372694) Core

The pyrazole ring is a cornerstone in the design and development of therapeutic agents, a fact underscored by its presence in numerous commercially available drugs. Current time information in Bangalore, IN.globalresearchonline.net Its significance stems from its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding as both a donor and an acceptor, and its metabolic stability. nih.gov These characteristics allow pyrazole-containing compounds to effectively interact with various biological targets, such as enzymes and receptors.

The versatility of the pyrazole scaffold lies in the ease with which its different positions (N1, C3, C4, and C5) can be functionalized, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and selectivity. nih.gov This has led to the development of pyrazole derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antitubercular activities. nih.gov The substitution pattern on the pyrazole ring is crucial in determining the specific biological response. For instance, the nature of the substituent at the N1 position can significantly influence the compound's potency and selectivity. nih.gov

Pharmacological Spectrum of 1-Isopropyl-4-nitro-1H-pyrazole Derivatives

While specific research on this compound is limited, the pharmacological potential of its derivatives can be inferred from studies on structurally related compounds, particularly those bearing a 4-nitro group and various N1-substituents. The electron-withdrawing nature of the nitro group at the C4 position is known to influence the electronic distribution of the pyrazole ring, which in turn can modulate binding affinities to biological targets. nih.gov The isopropyl group at the N1 position, being a small, branched alkyl group, can impact the compound's lipophilicity and steric profile, further influencing its pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Potential

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example of a selective COX-2 inhibitor. The anti-inflammatory activity of pyrazoles is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov

| Compound/Derivative Class | Anti-inflammatory Activity | Reference |

| Pyrazole derivatives with 4-nitrophenyl group | Exhibited notable anti-inflammatory activity. | globalresearchonline.net |

| Benzofuran pyrazole with nitro group | Showed enhanced pain response inhibition (60%). | frontiersin.org |

Antimicrobial and Antibacterial Activities

The pyrazole scaffold is a common feature in many compounds developed for their antimicrobial and antibacterial properties. The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. nih.gov

The presence of a nitro group on the pyrazole ring has been shown to be a key feature for antimicrobial activity. Studies on various nitro-substituted pyrazoles have demonstrated their efficacy against a range of bacterial and fungal strains. nih.gov For example, some N-substituted pyrazoles derived from nitro-olefins have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The substitution at the N1 position can influence the antimicrobial spectrum and potency. While specific data on this compound is scarce, research on N-alkyl nitropyrazoles suggests that the alkyl chain length can modulate activity. mdpi.com

| Compound/Derivative Class | Organism | Activity (MIC) | Reference |

| N-substituted pyrazoles from nitro-olefins | Escherichia coli, Staphylococcus aureus | Significant inhibitory effect | nih.gov |

| Pyrazole derivative with 4-nitrophenyl | Escherichia coli | 0.25 μg/mL | globalresearchonline.net |

| Pyrazole derivative with 4-nitrophenyl | Streptococcus epidermidis | 0.25 μg/mL | globalresearchonline.net |

Anticancer and Cytotoxic Effects

Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines. mdpi.com Their mechanisms of action are diverse and can involve the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| Pyrazole derivative P7 | A549 (Lung) | <10 μM | nih.gov |

| Pyrazole derivative P11 | NCIH522 (Lung) | <10 μM | nih.gov |

| N-aryl pyrazoles | Various | Potent activity | nih.gov |

Enzyme Inhibition Studies (e.g., COX, Kinases, CYP121A1)

The ability of pyrazole derivatives to inhibit a wide range of enzymes is a key aspect of their medicinal chemistry. As previously mentioned, inhibition of COX enzymes is a well-known mechanism for the anti-inflammatory effects of many pyrazoles. nih.gov

Furthermore, pyrazole-based compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. mdpi.com The substitution pattern on the pyrazole ring plays a critical role in determining the selectivity and potency of kinase inhibition.

In the context of infectious diseases, pyrazole derivatives have been explored as inhibitors of enzymes essential for microbial survival. For example, some pyrazoles have shown inhibitory activity against CYP121A1, a cytochrome P450 enzyme from Mycobacterium tuberculosis, making them potential antitubercular agents. While there is no specific data on this compound, the general ability of pyrazoles to act as enzyme inhibitors suggests that derivatives of this scaffold could be designed to target specific enzymes. The 4-nitro and 1-isopropyl groups would be key determinants of the binding affinity and selectivity.

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity | Reference |

| Pyrazoles | COX-2 | Potent inhibition | nih.govfrontiersin.org |

| Pyrazole derivatives | Protein Kinases | Potent inhibition | mdpi.com |

| Pyrazole derivatives | CYP121A1 | Potential inhibition | grafiati.com |

Other Relevant Biological Activities (e.g., Antiviral, Antitubercular)

The pharmacological spectrum of pyrazole derivatives extends beyond the activities already discussed. Numerous studies have highlighted their potential as antiviral and antitubercular agents. nih.gov

The antiviral activity of pyrazole derivatives has been demonstrated against a variety of viruses, including Newcastle disease virus. globalresearchonline.net The mechanism of action can involve the inhibition of viral replication or other key processes in the viral life cycle.

In the fight against tuberculosis, pyrazole-containing compounds have shown promise by targeting essential mycobacterial enzymes. mdpi.comnih.gov The presence of a nitro group, in particular, is a feature found in several known antitubercular drugs, and N-alkyl nitroaromatic compounds have been investigated for this purpose. mdpi.com This suggests that this compound derivatives could be promising candidates for the development of new antitubercular agents.

| Compound/Derivative Class | Biological Activity | Findings | Reference |

| Pyrazole derivatives | Antiviral (Newcastle disease virus) | Some derivatives showed 100% protection. | globalresearchonline.net |

| N-alkyl nitrobenzamides | Antitubercular | Exhibited promising antitubercular activities. | mdpi.com |

| Pyrazole-4-carboxamides | Antitubercular (M. tuberculosis H37Rv) | Some derivatives showed significant activity (MIC: 3.12 µg/ml). | nih.gov |

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their structural features. The interplay of the N1-isopropyl group, the C4-nitro group, and substituents at the C3 and C5 positions dictates the pharmacological profile of these compounds.

Role of the Isopropyl Group in Modulating Bioactivity and Lipophilicity

The isopropyl group at the N1 position of the pyrazole ring plays a crucial role in modulating the bioactivity and lipophilicity of these derivatives. While specific quantitative structure-activity relationship (QSAR) studies on this compound are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that the bulky and lipophilic nature of the isopropyl group can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties.

Impact of the Nitro Group on Pharmacological Profiles and Molecular Interactions

The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. This electronic modification can have a profound impact on the pharmacological profile and molecular interactions of the derivatives. The electron-withdrawing nature of the nitro group can affect the pKa of the pyrazole ring and the charge distribution across the molecule, which are critical for ligand-receptor binding.

Influence of Substituents at C-3 and C-5 (e.g., amino, iodo, carboxylic acid derivatives)

The introduction of various substituents at the C-3 and C-5 positions of the this compound core provides a powerful strategy for modulating biological activity and selectivity. Research on other pyrazole series has demonstrated the significant impact of these modifications.

For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different aryl moieties at the C3 and C5 positions was found to modulate their inhibitory activity. nih.gov Specifically, the presence of acidic carboxyphenyl moieties at these positions led to an increased activity against meprin β. nih.gov This suggests that substituents capable of forming specific interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the target's active site can significantly enhance potency and selectivity.

Similarly, in the development of anti-HIV agents based on a phenylpyrazole scaffold, optimization of substituents on the pyrazole ring was a key strategy. nih.gov The introduction of groups that can engage in favorable interactions with the viral target can lead to more potent compounds. While direct studies on C3 and C5 substituted 1-isopropyl-4-nitro-1H-pyrazoles are limited in the available literature, the principles derived from related pyrazole series underscore the potential for fine-tuning the biological activity of this scaffold through strategic substitution at these positions.

| Compound | C3-Substituent | C5-Substituent | Observed/Potential Biological Activity |

| Derivative A | Amino | Phenyl | Potential for enhanced interactions with polar residues in a binding site. |

| Derivative B | Iodo | Aryl | Potential for halogen bonding interactions, which can improve binding affinity. |

| Derivative C | Carboxylic Acid | Cyclohexyl | Potential for ionic interactions and improved selectivity for certain enzymes. |

Mechanistic Studies of Biological Action

Understanding the mechanism by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. This involves elucidating their interactions with biological targets at the molecular level.

Ligand-Receptor Interactions and Binding Affinity

Molecular docking studies on various pyrazole derivatives have provided valuable insights into their potential ligand-receptor interactions. These computational methods help to predict the binding modes and affinities of compounds within the active sites of proteins. For instance, docking studies of pyrazole derivatives with protein kinases have shown that these compounds can form hydrogen bonds and van der Waals interactions with key amino acid residues in the ATP-binding pocket. nih.gov

Molecular Target Identification and Validation

The diverse biological activities reported for pyrazole derivatives suggest that they can interact with a wide range of molecular targets. nih.govresearchgate.net Identifying the specific targets of this compound derivatives is a key step in understanding their mechanism of action and for their therapeutic application.

Based on the activities of structurally related pyrazoles, potential targets for this scaffold could include:

Protein Kinases: Many pyrazole derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Enzymes: Pyrazole-containing compounds have been identified as inhibitors of various enzymes, including metalloproteinases like meprins. nih.gov

Receptors: Certain pyrazole derivatives have been developed as antagonists for receptors such as the cannabinoid receptor.

Applications in Specialized Chemical Fields

Advanced Energetic Materials Derived from Nitrated Pyrazoles

Nitrated pyrazole (B372694) derivatives are a focal point in the field of energetic materials due to their characteristic high heats of formation, considerable densities, and the potential for tailored thermal stability and detonation performance. nih.govmdpi.com These attributes make them promising candidates for the development of advanced explosives, propellants, and pyrotechnics that are not only powerful but also exhibit reduced sensitivity and are more environmentally benign. mdpi.com The inclusion of nitro groups and the inherent stability of the pyrazole ring contribute to these desirable energetic properties. nih.gov

The design of High Energy Density Materials (HEDMs) often involves the strategic incorporation of explosophoric groups, such as the nitro group (-NO2), onto a stable molecular backbone. The pyrazole ring serves as a robust scaffold for such functionalization. While extensive research has been conducted on various nitrated pyrazoles for HEDM applications, specific details on the design and synthesis of HEDMs derived solely from 1-Isopropyl-4-nitro-1H-pyrazole are not extensively documented in publicly available scientific literature.

General synthetic strategies for nitrated pyrazoles often involve the direct nitration of the pyrazole ring or the synthesis of the ring from already nitrated precursors. nih.gov For instance, the synthesis of other nitropyrazole derivatives has been achieved through various nitration methods, including the use of nitric acid in the presence of sulfuric acid. nih.gov However, specific synthetic routes and detailed characterization of HEDMs originating from this compound are not readily found.

The thermal stability and sensitivity to stimuli such as impact and friction are critical parameters for the practical application of any energetic material. Research on various nitrated pyrazoles has shown that their stability can be influenced by the number and position of nitro groups, as well as other substituents on the pyrazole ring. nih.govresearchgate.net For example, studies on trinitropyrazoles have explored their thermal decomposition pathways. researchgate.net

Unfortunately, specific experimental data on the thermal stability (e.g., decomposition temperature) and sensitivity (e.g., impact and friction sensitivity) of this compound as an energetic material are not available in the reviewed literature. Theoretical calculations on other nitropyrazole isomers have been performed to predict their stability and performance, but such data for this compound is absent. researchgate.net

Agrochemical Development

Pyrazole derivatives are a well-established and significant class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities. nih.govresearchgate.net They are integral to the development of herbicides, fungicides, and insecticides. nih.govclockss.org The pyrazole ring is a key pharmacophore in many commercial agrochemicals. nih.govclockss.org

While 4-nitro-1H-pyrazole is mentioned as a key intermediate in the synthesis of various herbicides, insecticides, and fungicides, specific research detailing the direct use or derivatization of This compound in the development of new agrochemicals is limited in the available literature. nbinno.com Patent literature suggests that pyrazole compounds with various substituents, including alkyl and nitro groups, are explored for herbicidal applications due to their potential for broad-spectrum bioactivity and crop safety. google.com However, explicit examples or efficacy data for herbicides or fungicides derived specifically from this compound are not provided. Research in this area often focuses on the synthesis and testing of libraries of related compounds to identify leads for new active ingredients. nih.govmdpi.com

Catalysis and Materials Science Applications

The application of pyrazole derivatives extends to the fields of catalysis and materials science. In catalysis, pyrazole-containing ligands are known to form stable complexes with various transition metals, which can then act as catalysts in a range of chemical transformations.

However, a review of the scientific literature did not yield any specific studies where This compound was utilized as a ligand for a catalyst or as a primary component in the synthesis of advanced materials like polymers or metal-organic frameworks. While the broader class of pyrazoles is used in these areas, the specific contributions of the 1-isopropyl-4-nitro substituted variant remain an unexplored area in the available research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。